Antimony, compound with nickel (1:1), also known as Nickel monoantimonide, is a compound with the molecular formula NiSb and an average mass of 180.453 Da . It is used for industrial and scientific research .
The molecular structure of Antimony, compound with nickel (1:1) consists of one atom of nickel (Ni) and one atom of antimony (Sb), forming the compound NiSb .
Nickel antimonide, with the chemical formula , is an intermetallic compound formed from nickel and antimony. It is classified as a semiconductor and has garnered attention for its unique electronic properties, making it suitable for various applications, particularly in the field of infrared detection and imaging. Nickel antimonide is also significant in materials science due to its potential uses in thermoelectric devices and battery technologies.
Nickel antimonide can be synthesized through several methods, including:
The synthesis conditions, such as temperature, time, and the presence of a flux, significantly influence the properties of the resulting nickel antimonide. For example, variations in temperature can alter the stoichiometry and phase purity of the compound .
Nickel antimonide crystallizes in a cubic structure with a specific arrangement that contributes to its electronic properties. The crystal lattice consists of alternating layers of nickel and antimony atoms.
Nickel antimonide participates in various chemical reactions that can modify its properties or lead to new compounds.
The stability of nickel antimonide under different environmental conditions plays a crucial role in its applications. Understanding its reactivity helps in designing materials that incorporate this compound effectively.
The mechanism of action for nickel antimonide primarily revolves around its electronic properties. As a semiconductor, it exhibits unique charge transport characteristics that are influenced by its crystal structure.
Studies have shown that the electrical conductivity of nickel antimonide varies with temperature, indicating its semiconductor nature .
Nickel antimonide has several scientific uses:
Nickel antimonide (NiSb) represents an intermetallic compound of significant scientific and technological interest, combining the catalytic properties of nickel with the semiconducting characteristics of antimony. This binary compound exists in both synthetic forms and as the naturally occurring mineral breithauptite. Its unique electronic structure, characterized by a complex interplay between nickel's d-orbitals and antimony's p-orbitals, enables distinctive electrical and catalytic properties. With a stoichiometry that may vary from NiSb to Ni₃Sb depending on synthesis conditions, nickel antimonide exhibits remarkable thermal stability and metallic conductivity, making it suitable for demanding applications in extreme environments. The compound's relevance spans geological systems, where it forms under specific hydrothermal conditions, to cutting-edge technologies including quantum cascade lasers and electrocatalysts, positioning it at the intersection of fundamental materials science and applied technology innovation [1] [7].
The history of nickel antimonide is intrinsically linked to the discovery and isolation of its constituent elements. Swedish mineralogist Axel Fredrik Cronstedt first isolated nickel in 1751 while investigating the mineral kupfernickel (NiAs), initially mistaken for copper ore due to its reddish appearance. The term "kupfernickel" (meaning "Old Nick's copper" or "devil's copper") reflected miners' frustration with this deceptive ore that resisted conventional copper extraction methods. This discovery laid the foundation for recognizing nickel-arsenic and nickel-antimony mineral systems [6].
The specific mineral form of nickel antimonide, breithauptite, was formally identified in 1840 when Julius Fröbel examined specimens from the Harz Mountains in Germany. He named the mineral in honor of Johann Friedrich August Breithaupt (1791-1873), a prolific Saxon mineralogist who pioneered systematic mineral classification and paragenesis studies. Early descriptions also referenced occurrences in Ontario's Cobalt and Thunder Bay districts by 1845, where it appeared in hydrothermal veins alongside nickeline (NiAs) and other nickel arsenides. Initial confusion between arsenic and antimony compounds persisted until improved analytical techniques enabled precise distinction between nickeline (NiAs) and breithauptite (NiSb) based on their chemical and crystallographic differences. This period marked the transition from mineralogical curiosity to systematic study of nickel antimonides [2] [7].
Table 1: Historical Timeline of Nickel Antimonide Discovery
Year | Event | Location | Significance |
---|---|---|---|
1751 | Nickel isolation by Cronstedt | Sweden | Identification of nickel as distinct element |
1840 | Breithauptite identification | Harz Mountains, Germany | First mineralogical description |
1845 | Documented Canadian occurrences | Ontario, Canada | Recognition of geological distribution |
Breithauptite crystallizes in the hexagonal crystal system (space group: P6₃/mmc) with distinctive dihexagonal dipyramidal symmetry. Its unit cell parameters (a = 3.946 Å, c = 5.148 Å; Z=2) create a tightly packed lattice where nickel atoms occupy octahedral sites coordinated by six antimony atoms. This arrangement produces a measured density of 7.591–8.23 g/cm³ (calculated: 8.629 g/cm³), among the highest for nickel minerals. Naturally occurring breithauptite exhibits a characteristic pale copper-red color with violet tints, a consequence of its unique electronic band structure and light absorption properties. The mineral displays very distinct pleochroism and anisotropic effects observable under polarized light in oil immersion, with reflectance values ranging from 36.9% to 61.1% across the visible spectrum (400-700 nm) [2] [7].
The mineral typically forms through hydrothermal processes at temperatures between 200-300°C, occurring in several characteristic habits:
Breithauptite commonly associates with nickeline (NiAs), rammelsbergite (NiAs₂), ullmannite (NiSbS), and silver-bearing minerals in hydrothermal veins. Significant deposits occur in the Harz Mountains (Germany), Cobalt-Gowganda region (Canada), and the Eaux-Bonnes district (France), where arsenic-bearing varieties ("arite") exist. The mineral's formation requires specific geochemical conditions with low sulfur activity and moderately reducing environments. Its presence serves as an indicator mineral for nickel-antimony hydrothermal systems and aids geologists in reconstructing ore-forming processes. With a Mohs hardness of 5.5 and brittle tenacity exhibiting subconchoidal to uneven fracture, breithauptite lacks cleavage but displays twinning along the {1011} plane [2] [7].
Table 2: Characteristic Properties of Breithauptite
Property | Value/Description | Method |
---|---|---|
Crystal System | Hexagonal | X-ray diffraction |
Space Group | P6₃/mmc | Crystallographic analysis |
Unit Cell Parameters | a = 3.946 Å, c = 5.148 Å | Single-crystal XRD |
Hardness | 5.5 Mohs | Scratch testing |
Density | 7.591–8.23 g/cm³ (measured) | Pycnometry |
Luster | Metallic | Visual observation |
Streak | Reddish brown | Streak plate |
Reflectance | 36.9–61.1% (400-700 nm) | Reflectance microscopy |
Antimonide-based heterostructures have revolutionized mid-infrared optoelectronics, with nickel antimonide playing crucial roles as both a substrate material and an electrically conductive component. The antimonide family (InAs, GaSb, AlSb, and their alloys) grown on gallium antimonide or indium arsenide substrates exhibits exceptional quantum efficiency in the 3-5 μm wavelength range. The InAs/AlSb quantum well system provides a remarkably large conduction band offset (ΔEc = 2.1 eV), enabling quantum cascade laser (QCL) designs with significantly stronger intersubband optical gain compared to traditional III-V materials. This enhancement stems from the ultra-small electron effective mass in InAs (m* = 0.023), which directly increases gain according to the relationship g ∝ m*⁻¹. These properties facilitate the development of high-performance QCLs operating at wavelengths as short as 3 μm at room temperature – a range previously challenging for conventional arsenide or phosphide systems [1].
Waveguide design represents another critical application, where heavily doped nickel antimonide layers enable plasmon-enhanced optical confinement. When incorporated into QCL waveguides, NiSb layers reduce refractive index through plasmon resonance effects while maintaining high electrical and thermal conductivity. This approach achieves confinement factors (Γ) of approximately 0.50 with waveguide losses below 10 cm⁻¹, significantly improving device efficiency. The thermal stability of nickel antimonide permits operation under high current densities required for continuous-wave laser emission. Ongoing research focuses on extending nickel antimonide integration into shorter-wavelength devices (<4 μm) by combining it with quaternary AlGaAsSb cladding layers on GaSb substrates to overcome interband absorption limitations [1].
Table 3: Comparison of Quantum Cascade Laser Material Systems
Parameter | GaAs/AlGaAs | InGaAs/InAlAs | InAs/AlSb |
---|---|---|---|
Substrate | GaAs | InP | GaSb/InAs |
ΔEc (eV) | 0.35 | 0.52–0.70 | 2.10 |
L-valley (eV) | 0.35 | 0.50–0.55 | 0.80 |
Effective mass (m*) | 0.067 | 0.038–0.045 | 0.023 |
Relative gain at 6 μm | 0.6 | 1.0–1.2 | 2.0 |
Recent computational studies reveal nickel antimonide's exceptional promise as an efficient, platinum-free electrocatalyst for the hydrogen evolution reaction (HER). Density functional theory (DFT) investigations of hexagonal NiSb(010), cubic Ni₃Sb(100), and orthorhombic Ni₃Sb(010) surfaces demonstrate that atomic composition and crystal orientation dramatically influence catalytic activity. The hexagonal NiSb(010) surface exhibits superior HER performance due to its near-optimal hydrogen adsorption free energy (ΔGH = -0.05 eV), approaching the thermoneutral ideal (ΔGH = 0 eV) required for efficient proton adsorption and hydrogen recombination. This thermodynamic advantage stems from nickel-antimony orbital interactions: antimony's electronegativity induces electron transfer from nickel (Bader charge: +0.43|e|) to antimony (-0.41|e|), creating electron-deficient nickel sites that favorably modulate hydrogen bonding strength [5].
The crystal orbital Hamilton population (COHP) analysis confirms that nickel 3d orbitals hybridize effectively with hydrogen 1s orbitals at -5.2 eV, while maintaining antibonding states above the Fermi level that facilitate hydrogen desorption. The orthorhombic Ni₃Sb(010) surface exhibits particular promise in alkaline media, where its ΔGH remains near-zero across pH 0-14, outperforming pure nickel (ΔGH = -0.32 eV) which binds hydrogen too strongly. These theoretical predictions align with experimental observations of nickel-antimony alloys achieving exchange current densities (j₀) of 0.63 mA/cm² – approaching platinum-group performance at a fraction of the cost. Strategic manipulation of atomic ratios (Ni:Sb = 1:1 vs. 3:1) enables precise tuning of d-band centers, opening pathways for designer catalysts optimized for specific electrolyte conditions [5].
Nickel antimonide's exceptional electron mobility (exceeding 400,000 cm² V⁻¹ s⁻¹ in pure forms at 77 K) and unique band structure make it valuable for advanced electronic applications. When integrated into indium antimonide-based devices, nickel antimonide contacts enable high-performance infrared photodetectors for the 2-5 μm range, particularly in military and aerospace imaging systems requiring 256×256 pixel focal plane arrays with minimal defect densities (<100 cm⁻²). Its large Hall coefficient facilitates development of highly sensitive magnetic field sensors employed in automotive rotational speed detectors and precision position sensing systems. Additionally, the compound's compatibility with III-V antimonides enables monolithic integration of electronic, photonic, and sensing functions on gallium antimonide platforms – a critical advantage for emerging quantum sensing technologies [1].
Recent advances in thin-film deposition have unlocked nickel antimonide's potential in thermophotovoltaic devices, where it serves as a low-resistance contact layer between semiconductors and metallic interconnects. Its work function (~4.7 eV) bridges the gap between n-type InAs and titanium nitride metallization, reducing contact resistance below 10⁻⁹ Ω·cm². In spintronics, nickel antimonide/gallium antimonide interfaces exhibit Rashba spin-orbit coupling strengths exceeding 2 eV·Å, enabling efficient room-temperature spin-charge conversion. These diverse applications underscore nickel antimonide's transition from geological specimen to enabler of next-generation energy, computing, and sensing technologies [1] [5].
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